14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
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Description
Molecular Structure Analysis
This compound contains a total of 58 bonds, including 30 non-H bonds, 4 multiple bonds, 1 rotatable bond, and 4 double bonds . It also features a variety of ring structures, including one three-membered ring, one five-membered ring, three six-membered rings, one seven-membered ring, and one nine-membered ring .Scientific Research Applications
Novel Naphthoquinone Compounds
The compound 14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadeca-3,6-dien-5-one is structurally related to novel naphthoquinones, such as those isolated from Stereospermum personatum. These compounds exhibit unique molecular structures and may have potential applications in organic synthesis and medicinal chemistry (Ravikumar et al., 2005).
Diels-Alder Reactions in Organic Synthesis
The compound is relevant to the study of Diels-Alder reactions, a key method in organic synthesis. It is similar to compounds used in these reactions for synthesizing various bicyclic compounds, which are significant in developing pharmaceuticals and other complex organic molecules (Lin et al., 2004).
Asymmetric Synthesis Studies
It is also related to studies in asymmetric synthesis, particularly in the synthesis of complex organic structures, such as the 14-membered diene unit of methyl sarcophytoate. This highlights its relevance in developing methodologies for asymmetric synthesis, crucial for creating chiral drugs (Yasuda et al., 1998).
Glycoconjugates Synthesis for Selective Cancer Therapy
The compound's structural features are relevant to the synthesis of glycoconjugates of acetal-glycosides, which are of interest for selective cancer therapy. These glycoconjugates, when linked to monoclonal antibodies, could potentially target tumor-associated antigens, offering a route for targeted cancer treatment (Tietze et al., 1988).
properties
IUPAC Name |
14-acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-12-9-17-15-6-8-21(25,13(2)23)20(15,4)11-18-22(17,26-18)19(3)7-5-14(24)10-16(12)19/h5,7,10,12,15,17-18,25H,6,8-9,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYXFDGWCLUFNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epoxy Metradiene | |
CAS RN |
83873-16-9 |
Source
|
Record name | Pregna-1,4-diene-3,20-dione, 9,11-epoxy-17-hydroxy-6-methyl-, (6α,9β,11β) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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